![molecular formula C16H14N2O2S2 B2492964 N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 301176-74-9](/img/structure/B2492964.png)
N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide
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Description
“N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole-based compounds has been increasing steadily due to their utility in various fields . The synthesis of “N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide” involves complex chemical reactions . The synthesis process involves the use of specific reagents and conditions, and the yield can vary depending on these factors .Molecular Structure Analysis
The molecular structure of “N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide” can be analyzed using techniques such as 1H NMR and 13C NMR . These techniques provide information about the chemical shifts of the hydrogen and carbon atoms in the molecule, which can help in understanding the structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving “N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide” can be complex and involve multiple steps . The reactions can be influenced by various factors such as the type of reagents used, the reaction conditions, and the structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide” can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques provide information about the functional groups present in the molecule, the chemical shifts of the atoms, and the molecular weight of the compound .Future Directions
Thiazole-based compounds, including “N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide”, have a wide range of applications in the field of drug design and discovery . Future research could focus on modifying these compounds at different positions to generate new molecules with potent biological activities . Additionally, the use of these compounds in conjunction with other agents, such as cell-penetrating peptides, could represent a promising therapeutic strategy .
properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-20-12-6-4-11(5-7-12)9-13-10-17-16(22-13)18-15(19)14-3-2-8-21-14/h2-8,10H,9H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYMCUARKJZHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide |
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